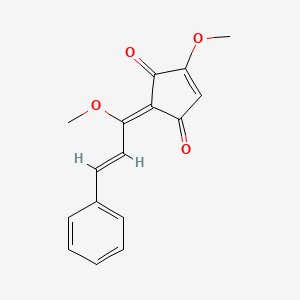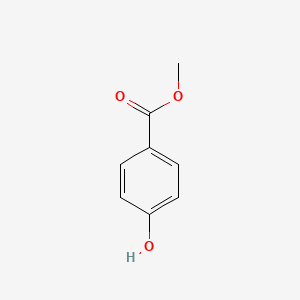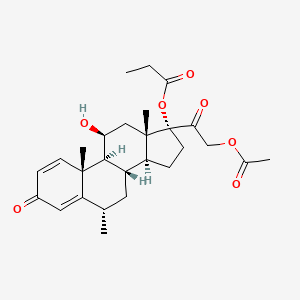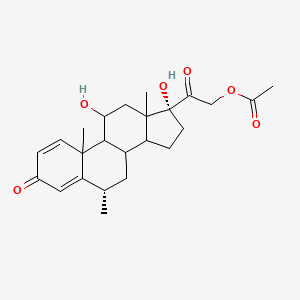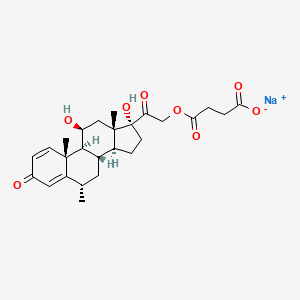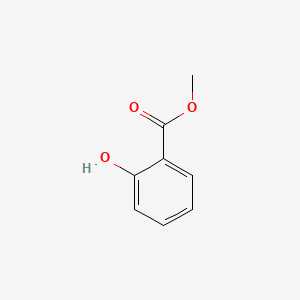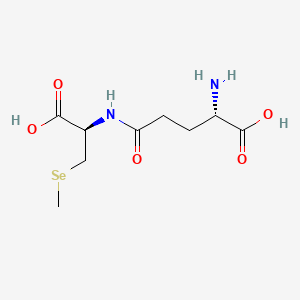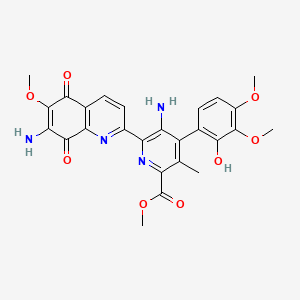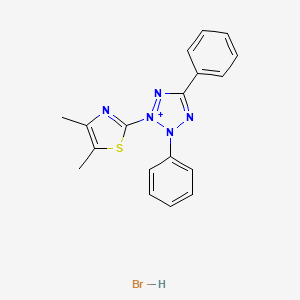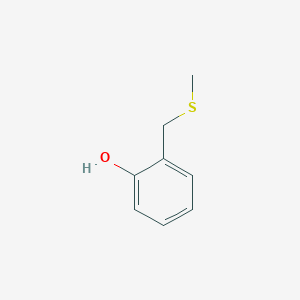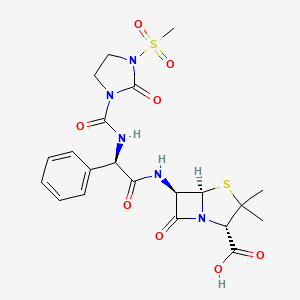
Mezlocillin
Overview
Description
Mezlocillin is a broad-spectrum penicillin antibiotic that is effective against both Gram-negative and some Gram-positive bacteria . It is particularly useful for treating biliary tract infections, such as ascending cholangitis, due to its unique excretion pathway through the liver . This compound is a semisynthetic acylureido penicillin derived from ampicillin .
Mechanism of Action
Target of Action
Mezlocillin, a semisynthetic ampicillin-derived acylureido penicillin , primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
This compound inhibits the third and last stage of bacterial cell wall synthesis by binding to the PBPs . This interaction disrupts the normal synthesis process, leading to a weakened cell wall . It’s also possible that this compound interferes with autolysin inhibitors, which are bacterial enzymes involved in cell wall degradation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By binding to PBPs, this compound inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall synthesis . This inhibition disrupts the integrity of the cell wall, leading to cell lysis .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). This compound is typically administered intravenously or intramuscularly . It has a protein binding range of 16–59% and is metabolized hepatically (20–30%) . The elimination half-life of this compound ranges from 1.3 to 4.4 hours . It is excreted both renally (50%) and through the biliary system .
Result of Action
The primary result of this compound’s action is the lysis of bacterial cells . By inhibiting cell wall synthesis, the structural integrity of the bacterial cell wall is compromised, leading to cell lysis . This bactericidal activity makes this compound effective against both gram-positive and gram-negative aerobic and anaerobic bacteria .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamases, enzymes produced by some bacteria that can inactivate beta-lactam antibiotics like this compound, can impact its effectiveness . This compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases . This stability enhances its effectiveness in diverse environments.
Biochemical Analysis
Biochemical Properties
Mezlocillin has in vitro activity against gram-positive and gram-negative aerobic and anaerobic bacteria . The bactericidal activity of this compound results from the inhibition of cell wall synthesis and is mediated through this compound binding to penicillin-binding proteins (PBPs) . It is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended-spectrum beta-lactamases .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting the third and last stage of bacterial cell wall synthesis . This inhibition is achieved by this compound binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This ultimately leads to cell lysis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that this compound interferes with an autolysin inhibitor .
Dosage Effects in Animal Models
It is known that the in vitro activity of this compound and other agents appears to correlate with in vivo efficacy in animal models .
Metabolic Pathways
This compound is metabolized in the liver, with about 50% of the dose accounted for in normal urine . This suggests that it is involved in hepatic metabolic pathways and renal excretion.
Transport and Distribution
This compound is transported and distributed within cells and tissues via the bloodstream. It is excreted by the liver, making it useful for biliary tract infections .
Subcellular Localization
As a beta-lactam antibiotic, it is known to bind to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall , suggesting that its site of action is within the bacterial cell wall.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mezlocillin can be synthesized through various methods. One common method involves the reaction of ampicillin with chlorocarbamate in the presence of triethylamine . The chlorocarbamate itself is prepared from ethylenediamine by reacting it with phosgene to form cyclic urea, followed by monoamide formation with methanesulfonyl chloride, and then reacting the other nitrogen atom with phosgene and trimethylsilylchloride .
Industrial Production Methods: Industrial production of this compound involves the preparation of this compound sodium, which is then used to create injectable dosage forms . The process includes dissolving this compound in acetone and other solvents, followed by purification and crystallization steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Mezlocillin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: One notable reaction is the oxidation of this compound using potassium hydrogen peroxomonosulfate in aqueous solutions at pH 1-4 . This reaction is typically analyzed using iodometric titration methods .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation reaction with potassium hydrogen peroxomonosulfate results in the formation of oxidized this compound derivatives .
Scientific Research Applications
Mezlocillin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . It is used to treat serious Gram-negative infections of the lungs, urinary tract, and skin . Additionally, this compound is employed in the treatment of neonatal infectious diseases due to its broad-spectrum antimicrobial activity . Research has also focused on optimizing dosing regimens for this compound in neonates and young infants .
Comparison with Similar Compounds
Mezlocillin is often compared with other penicillin antibiotics, such as ampicillin, piperacillin, and azlocillin . Among these, this compound is particularly effective against Escherichia coli, Klebsiella pneumoniae, Salmonella species, Pseudomonas aeruginosa, and Bacteroides fragilis . Its enhanced activity against these pathogens makes it a valuable option for treating various infections .
List of Similar Compounds:- Ampicillin
- Piperacillin
- Azlocillin
- Cephalothin
- Cefoxitin
- Cefamandole
This compound’s unique properties, such as its liver excretion and broad-spectrum activity, distinguish it from other penicillin antibiotics .
Properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O8S2/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30)/t12-,13-,14+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBATNHYBCGSSN-VWPFQQQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023316 | |
| Record name | Mezlocillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mezlocillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.71e-01 g/L | |
| Record name | Mezlocillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, mezlocillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that mezlocillin interferes with an autolysin inhibitor. | |
| Record name | Mezlocillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
51481-65-3 | |
| Record name | Mezlocillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51481-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mezlocillin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051481653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mezlocillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mezlocillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mezlocillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEZLOCILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH2O403D1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mezlocillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of mezlocillin?
A: this compound is a β-lactam antibiotic that inhibits bacterial cell wall synthesis. [, , , , , ] It specifically targets penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [, , , , , ] This disruption in cell wall integrity ultimately leads to bacterial cell death.
Q2: Does this compound exhibit a bactericidal or bacteriostatic effect?
A: this compound primarily exerts a bactericidal effect on susceptible bacteria. [, , , , , ] This means it directly kills bacteria, rather than just inhibiting their growth.
Q3: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C21H25N5O8S2. [, ] Its molecular weight is 507.57 g/mol. [, ]
Q4: Is there any spectroscopic data available for this compound?
A: While the provided research doesn't delve deep into detailed spectroscopic analysis, one study utilizes X-ray powder diffraction to characterize a specific this compound sodium compound. [] This study identifies characteristic peaks at various 2-theta values, providing insights into its crystalline structure.
Q5: How stable is this compound in various infusion solutions?
A: Studies have investigated the stability of this compound sodium in common infusion solutions like glucose injection, glucose and sodium chloride injection, and maintain solution for infants. [, ] The findings indicate that this compound remains stable within these solutions for a clinically relevant timeframe (up to 8 hours), ensuring its efficacy during administration.
Q6: Does the pH of the infusion solution affect this compound stability?
A: While this compound exhibits compatibility with different infusion solutions, varying pH levels within these solutions don't significantly affect its stability within the tested timeframe (up to 8 hours). [, ]
Q7: How is this compound administered, and what are its typical routes of elimination?
A: this compound is primarily administered intravenously or intramuscularly. [, , , , ] It is primarily eliminated through renal excretion, with biliary excretion playing a secondary role. [, , , , , ]
Q8: Does the dose of this compound influence its pharmacokinetic properties?
A: Yes, this compound exhibits dose-dependent pharmacokinetics. [, ] Studies demonstrate that increasing the dose leads to a less than proportional increase in serum concentrations and a decrease in total body clearance. [, ] This highlights the importance of optimizing dosage regimens to achieve desired therapeutic outcomes.
Q9: How does this compound's pharmacokinetic profile in neonates differ from that in adults?
A: Neonates exhibit altered this compound pharmacokinetics compared to adults. [, , ] Studies show that weight-normalized clearances (total, renal, and nonrenal) are lower in neonates, particularly in preterm infants, and gradually increase with postnatal development. [, , ] This difference necessitates dosage adjustments based on gestational and postnatal age to ensure efficacy and minimize the risk of toxicity.
Q10: How is this compound's efficacy evaluated in vitro?
A: In vitro assessments of this compound's efficacy frequently involve determining the minimum inhibitory concentration (MIC). [, , , , ] The MIC represents the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Q11: Are there any specific animal models employed to study this compound's efficacy in vivo?
A11: Researchers utilize various animal models to investigate this compound's efficacy against infections. These include:
- Rabbit endocarditis model: This model has been used to assess the efficacy of this compound, both alone and in combination with other antibiotics, in treating Enterobacter aerogenes endocarditis. [, , ]
- Rabbit meningitis model: This model evaluates the efficacy of this compound in treating meningitis caused by pathogens like Escherichia coli and Listeria. [, , ]
- Rabbit granuloma pouch model: This model simulates closed-space infections and has been used to study the efficacy of this compound and its combinations against Proteus vulgaris. []
Q12: How effective is this compound in treating specific infections like cholangitis?
A: Research suggests that this compound shows promise in treating cholangitis. [, , ] A randomized controlled trial demonstrated that this compound monotherapy resulted in a higher cure rate (83%) compared to a combination of ampicillin and gentamicin (41%). [, , ] Additionally, this compound exhibited a more favorable therapeutic index (concentration in serum or bile divided by MIC) against aerobic gram-negative bacilli compared to ampicillin or gentamicin. [, , ]
Q13: What are the known mechanisms of bacterial resistance to this compound?
A: The primary mechanism of resistance to this compound involves the production of β-lactamases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. [, , , , , ]
Q14: Does the presence of β-lactamases always render this compound ineffective?
A: Not necessarily. While β-lactamases pose a significant challenge, the effectiveness of this compound in their presence depends on the specific type of β-lactamase produced by the bacteria and the ability of this compound to resist hydrolysis by that specific enzyme. [, , , , , ]
Q15: What analytical techniques are commonly employed to determine this compound concentrations in biological samples?
A15: Researchers utilize various analytical methods to quantify this compound concentrations, including:
- High-pressure liquid chromatography (HPLC): HPLC offers a precise and specific method for measuring this compound levels in biological matrices like serum, urine, and bile. [, , , , , , , ]
- Agar diffusion method: This microbiological assay provides a cost-effective alternative for determining this compound concentrations, particularly in serum and bronchial secretions. [, , ]
Q16: How do researchers ensure the accuracy and reliability of analytical methods used for this compound quantification?
A: Rigorous analytical method validation is crucial. Researchers establish method parameters like accuracy, precision, specificity, linearity, and limits of detection and quantification to guarantee the reliability and reproducibility of results. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


